benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound belonging to the dihydropyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzyl or dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce tetrahydropyridine compounds.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug development, particularly for cardiovascular or neurological conditions.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with antihypertensive properties.
Nicardipine: Used for its vasodilatory effects.
Uniqueness
Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate may exhibit unique properties due to its specific substituents, which can influence its biological activity, solubility, and stability compared to other dihydropyridines.
Properties
IUPAC Name |
benzyl 4-oxo-2-propyl-2,3-dihydropyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-10,14H,2,6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWFGYZHYRYOKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439004 |
Source
|
Record name | Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145100-54-5 |
Source
|
Record name | Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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